![molecular formula C20H30O4 B13393342 (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has shown significant cytotoxic, antibiotic, and antitumor activities . It has been the subject of various studies due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of kamebanin involves several steps starting from cyclohexenone . The key steps include:
Reduction and Eschenmoser-Claisen Rearrangement: Cyclohexenone is reduced and undergoes Eschenmoser-Claisen rearrangement to form an amide.
Epoxidation and Reduction: The amide is epoxidized and then reduced using the Schwartz reagent to form an aldehyde.
Alkenyl Lithium Reagent Addition: The aldehyde is combined with an alkenyl lithium reagent, followed by hydrolysis to form an epoxide.
Cyclization and Dehydration: The epoxide undergoes cyclization and dehydration to form a tricyclic enone.
Protection and Addition of Lithioacetonitrile: The secondary alcohol is protected, and lithioacetonitrile is added, followed by hydroxyl-directed epoxidation to form a tertiary alcohol.
1,2-Migration and Cyclization: The cyanomethyl group undergoes a net 1,2-migration, followed by protection and cyclization to form a diketone.
Methylenation and Reduction: The diketone undergoes selective methylenation and reduction to form an alkene, which is then oxidized and deprotected to yield kamebanin.
Industrial Production Methods
While the detailed industrial production methods for kamebanin are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. Optimization of reaction conditions and the use of efficient catalysts can enhance yield and scalability.
化学反应分析
Types of Reactions
Kamebanin undergoes various chemical reactions, including:
Oxidation: Kamebanin can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in kamebanin.
Substitution: Substitution reactions can introduce new functional groups into the kamebanin molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of kamebanin with altered functional groups.
科学研究应用
Kamebanin has a wide range of scientific research applications, including:
Industry: Kamebanin’s unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
作用机制
Kamebanin exerts its effects through various molecular targets and pathways. Its cytotoxic activity is primarily due to its ability to induce apoptosis in cancer cells. Kamebanin interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but kamebanin’s ability to inhibit cell proliferation and induce apoptosis is well-documented.
相似化合物的比较
Kamebanin is part of a group of ent-kaurenoid diterpenes, which include compounds such as:
- Leukamenin E
- Glaucocalyxin A
- Wangzaozin A
- Macrocalyxin D
- Weisiensin B
- Excisanin K
- Weisiensic C
Uniqueness of Kamebanin
Kamebanin is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities. For example, the presence of a hydroxyl group at a specific position in kamebanin differentiates it from other ent-kaurenoid diterpenes and influences its cytotoxicity and DNA damage potential .
属性
IUPAC Name |
2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVMWBRICFVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)


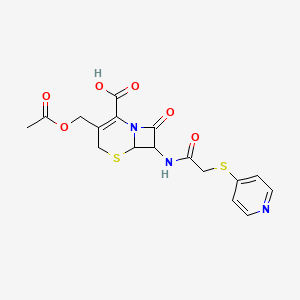
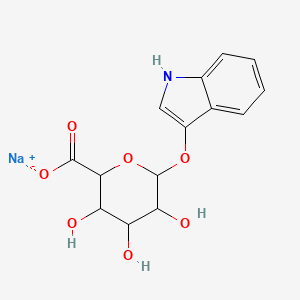
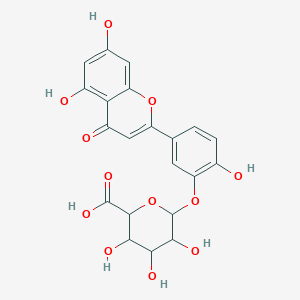
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
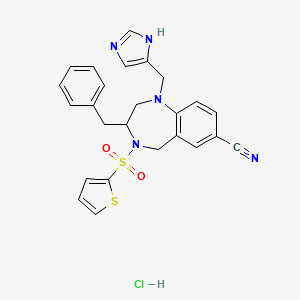
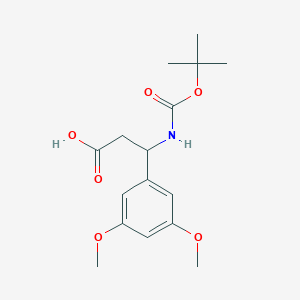
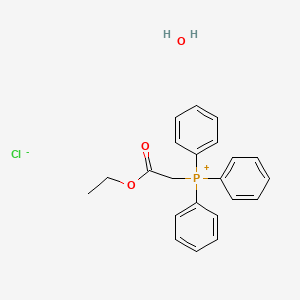
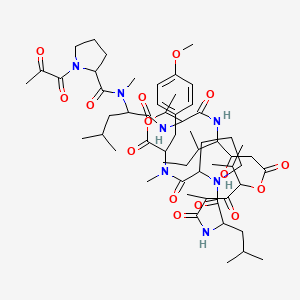
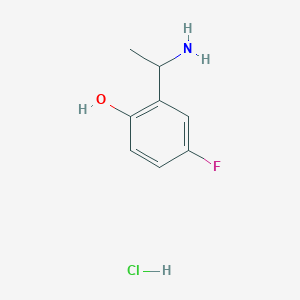
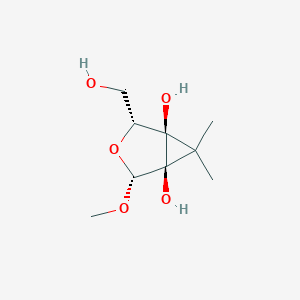
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
